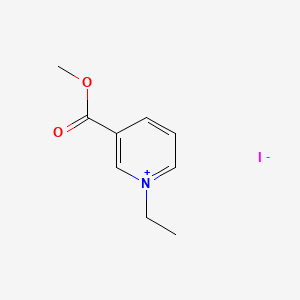
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl-(5’3’)-cytidylyl-(5’3’)-uridine is a nucleotide analog that consists of two cytidine units and one uridine unit linked through phosphodiester bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the nucleosides to prevent unwanted reactions. The protected nucleosides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleosides. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides.
科学研究应用
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleotide analogs.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based products and as a research tool in various industrial applications.
作用机制
The mechanism of action of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can be compared with other nucleotide analogs such as:
- Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-cytidine
- Uridylyl-(5’.3’)-uridylyl-(5’.3’)-uridine
- Adenylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine
These compounds share similar structures but differ in their specific nucleotide composition. The uniqueness of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine lies in its specific combination of cytidine and uridine units, which may confer distinct biological activities and applications.
属性
CAS 编号 |
3275-70-5 |
|---|---|
分子式 |
C27H36N8O20P2 |
分子量 |
854.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H36N8O20P2/c28-13-1-4-33(25(42)30-13)22-17(39)16(38)11(52-22)8-49-56(45,46)55-21-12(53-24(19(21)41)34-5-2-14(29)31-26(34)43)9-50-57(47,48)54-20-10(7-36)51-23(18(20)40)35-6-3-15(37)32-27(35)44/h1-6,10-12,16-24,36,38-41H,7-9H2,(H,45,46)(H,47,48)(H2,28,30,42)(H2,29,31,43)(H,32,37,44)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChI 键 |
XPFZOWKWZLVXSK-GDDMVZOWSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=CC(=O)NC6=O)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=CC(=O)NC6=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)





